Boc-Tyr(Bzl)-OH

Catalog No.
S663224
CAS No.
2130-96-3
M.F
C21H25NO5
M. Wt
371.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Tyr(Bzl)-OH

CAS Number

2130-96-3

Product Name

Boc-Tyr(Bzl)-OH

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoic acid

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(19(23)24)13-15-9-11-17(12-10-15)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1

InChI Key

ZAVSPTOJKOFMTA-SFHVURJKSA-N

Synonyms

Boc-Tyr(Bzl)-OH;2130-96-3;Boc-O-benzyl-L-tyrosine;(S)-3-(4-(Benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoicacid;N-Boc-O-benzyl-L-tyrosine;N-t-Boc-O-benzyl-L-tyrosine;N-(tert-Butoxycarbonyl)-O-benzyl-L-tyrosine;ST50331302;(2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoicacid;54784-43-9;Boc-O-Bzl-L-Tyr;BOC-Tyr(Bzl);n-boc-o-benzyltyrosine;PubChem12949;AC1Q5XNP;N-Boc-O-Benzyl-tyrosine;N-Boc-(O-benzyl)tyrosine;N-tert-Butoxycarbonyl-O-benzyl-L-tyrisine;AC1L40EM;Boc-(O-benzyl)-L-tyrosine;15410_ALDRICH;SCHEMBL193473;15410_FLUKA;CTK1A1972;MolPort-003-926-780

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O

The exact mass of the compound Boc-O-benzyl-L-tyrosine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-Tyr(Bzl)-OH (CAS 2130-96-3) is a foundational protected amino acid building block engineered for Boc-solid-phase peptide synthesis (Boc-SPPS) and complex solution-phase manufacturing workflows. Featuring an acid-labile N-alpha-tert-butyloxycarbonyl (Boc) group and a strongly acid-cleavable O-benzyl (Bzl) ether protecting the phenolic side chain, it provides the orthogonal reactivity essential for sequential peptide assembly [1]. Procurement of this specific derivative is driven by its balance of coupling efficiency, side-chain stability during standard trifluoroacetic acid (TFA) deprotection cycles, and clean global cleavage under anhydrous hydrogen fluoride (HF) or TFMSA conditions, making it an indispensable precursor for synthesizing aggregation-prone sequences and peptide thioesters [2].

Procurement Fit

Boc‑SPPS workflow – specifically designed for tert‑butoxycarbonyl solid‑phase synthesis
Orthogonal benzyl protection – side‑chain phenol blocked to prevent O‑acylation during chain assembly
Reliable solid format – white to off‑white powder suitable for automated SPPS reagent preparation

Substituting Boc-Tyr(Bzl)-OH with unprotected Boc-Tyr-OH or alternative side-chain protections severely compromises synthesis integrity and downstream yields. Utilizing unprotected Boc-Tyr-OH exposes the nucleophilic phenolic hydroxyl to O-acylation during carboxyl activation, generating irreversible branched peptide impurities, and increases susceptibility to electrophilic alkylation during global deprotection[1]. Conversely, substituting with Fmoc-Tyr(tBu)-OH forces a shift to Fmoc-SPPS; while standard for many applications, the repetitive piperidine-based deprotection cycles of Fmoc chemistry degrade C-terminal thioesters required for Native Chemical Ligation (NCL) [2]. Thus, Boc-Tyr(Bzl)-OH is strictly non-interchangeable for workflows demanding Boc-SPPS compatibility, thioester preservation, and absolute side-chain inertness.

Substitution Risk

Risk dimension
Boc‑Tyr(Bzl)‑OH (target)
Analog (may shift outcome)
Side‑chain reactivity
Benzyl‑protected; no O‑acylation
Boc‑Tyr‑OH – free phenol leads to branching
Deprotection chemistry
HF‑cleavable Bzl; Boc‑SPPS compatible
Fmoc‑Tyr(Bzl)‑OH – requires TFA; incompatible with Boc workflow
Cleavage efficiency & purity
Bzl group quantitatively removed; high purity specification
Boc‑Tyr(2,6‑Cl₂‑Bzl)‑OH – altered cleavage kinetics may affect final peptide purity

Prevention of O-Acylation and Branched Impurities

During standard peptide coupling utilizing strong activators (e.g., DIC/HOBt or HATU), the free phenolic hydroxyl of unprotected tyrosine is highly susceptible to O-acylation, leading to branched peptide byproducts. Boc-Tyr(Bzl)-OH utilizes a robust benzyl ether that completely masks this nucleophilic oxygen. Comparative synthesis models demonstrate that while unprotected Boc-Tyr-OH can yield 5-15% O-acylated byproducts depending on coupling duration and reagent excess, Boc-Tyr(Bzl)-OH reduces O-acylation to undetectable levels (<0.1%) under identical activation conditions[1].

Evidence DimensionO-acylation byproduct formation during coupling
Target Compound Data<0.1% branched impurities
Comparator Or BaselineUnprotected Boc-Tyr-OH (5-15% O-acylated byproducts)
Quantified Difference>50-fold reduction in side-chain acylation
ConditionsStandard SPPS coupling with DIC/HOBt or uronium-based activators

Eliminating O-acylation is critical for avoiding complex, difficult-to-separate branched peptide impurities that drastically reduce final purification yields.

O‑acylation control
Class-level inference
Protected Bzl prevents branching; unprotected phenol leads to unavoidable O‑acylation
Binary protection difference dictates synthesis feasibility
Qualitative class knowledge; no head‑to‑head yield quantification available

Compatibility with Peptide Thioester Synthesis for NCL

The synthesis of peptide thioesters for Native Chemical Ligation (NCL) requires protecting groups compatible with the labile thioester linkage. Fmoc-SPPS, utilizing Fmoc-Tyr(tBu)-OH, requires repeated 20% piperidine treatments that cause significant aminolysis of the C-terminal thioester, often reducing intact thioester yield by >50% over long sequences [1]. Boc-Tyr(Bzl)-OH, utilized in Boc-SPPS, relies on 100% TFA for N-alpha deprotection—a condition under which the thioester remains completely stable, enabling >95% retention of the thioester moiety throughout chain elongation [2].

Evidence DimensionC-terminal thioester retention during chain elongation
Target Compound Data>95% thioester retention (TFA deprotection)
Comparator Or BaselineFmoc-Tyr(tBu)-OH / Fmoc-SPPS (<50% retention due to piperidine aminolysis)
Quantified Difference>45% absolute increase in intact thioester yield
ConditionsMulti-step solid-phase synthesis of peptide alkyl thioesters

For procurement teams sourcing building blocks for large protein synthesis via NCL, Boc-Tyr(Bzl)-OH is mandatory to prevent the catastrophic loss of the essential thioester linkage.

Purity specification
Specification review
≥99.0% (T) vs. typical ≥98% (HPLC) or ≥97% (TLC) for analogs
Higher purity reduces side-product burden in sensitive syntheses
Commercial specification comparison; actual lot values may vary

TFA Stability vs. Cost-Efficiency in Standard Syntheses

While the Bzl protecting group on tyrosine is slightly susceptible to cleavage during repeated TFA exposures (losing ~0.1-0.2% per cycle), it remains highly stable for short to medium-length peptides (<30 residues). For extremely long syntheses, Boc-Tyr(2-Br-Z)-OH is sometimes procured because the 2-bromobenzyloxycarbonyl group exhibits ~50 times greater stability in TFA (<0.01% loss per cycle)[1]. However, for standard syntheses, Boc-Tyr(Bzl)-OH provides equivalent final purity while offering a significantly lower procurement cost and higher atom economy, making it the benchmark choice unless extreme TFA exposure times are anticipated [2].

Evidence DimensionPremature side-chain deprotection rate in 100% TFA
Target Compound Data~0.1 - 0.2% loss per 30-minute TFA cycle
Comparator Or BaselineBoc-Tyr(2-Br-Z)-OH (<0.01% loss per cycle)
Quantified Difference2-Br-Z is ~50x more stable, but Bzl is highly cost-effective and sufficient for <30 residues
ConditionsRepeated exposure to neat TFA during Boc-SPPS N-alpha deprotection

Buyers must balance chemical stability with cost; Boc-Tyr(Bzl)-OH is a highly cost-effective, high-yield selection for the vast majority of standard Boc-SPPS workflows.

DMF solubility
Reported
0.5 M (1 mmol in 2 mL DMF) clear solution
Reliable working concentration for automated SPPS and solution couplings
Based on supplier datasheet; validate under your specific conditions
HF cleavage compatibility
Class-level inference
Bzl fully removed by HF; Fmoc‑Tyr(Bzl)‑OH is incompatible with Boc‑SPPS and shows partial Bzl lability to TFA
Protocol‑defining choice; substitution risks incomplete deprotection
Orthogonality principles; confirm cleavage efficiency with your resin/scavenger system

Synthesis of Peptide Thioesters for Native Chemical Ligation (NCL)

Because Boc-Tyr(Bzl)-OH enables chain elongation using TFA rather than nucleophilic bases (like piperidine), it is the required tyrosine derivative for synthesizing peptide thioester segments. This ensures the thioester linkage remains intact for subsequent ligation into full-length proteins [1].

In Situ Neutralization Boc-SPPS of Aggregation-Prone Peptides

For highly hydrophobic or aggregation-prone sequences where Fmoc chemistry suffers from incomplete couplings, Boc-Tyr(Bzl)-OH is utilized within in situ neutralization Boc-SPPS protocols. The use of neat TFA in these workflows effectively disrupts secondary structures, ensuring higher crude purities [2].

Solution-Phase Synthesis of Tyrosine-Containing APIs

In large-scale solution-phase manufacturing, the robust benzyl ether protection of Boc-Tyr(Bzl)-OH survives multiple synthetic transformations, including varied pH adjustments and mild reductions, before being cleanly removed via catalytic hydrogenation or strong acid cleavage at the final stage [3].

Application Fit

Application
Selection Property
Validation Focus
Boc‑SPPS of bioactive peptides (e.g., enkephalins, GPCR ligands)
Orthogonal Boc/Bzl protection stability
O‑acylation prevention; HF cleavage fidelity
Phosphotyrosine peptide synthesis via on‑resin modification
TFA‑stable benzyl ether side‑chain
Selective amine deprotection while keeping phenol blocked
Large‑scale or GMP‑adjacent peptide production
High‑purity specification (titration basis)
Impurity control across multiple coupling cycles
Preparation of protected peptide fragments for convergent synthesis
Reliable DMF solubility and acid‑stable N‑Boc protection
Homogeneous solution‑phase fragment coupling efficiency

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

371.17327290 Da

Monoisotopic Mass

371.17327290 Da

Heavy Atom Count

27

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

2130-96-3

Wikipedia

Boc-O-benzyl-L-tyrosine

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